molecular formula C17H10F6N4O6 B3835197 2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide

2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide

Cat. No.: B3835197
M. Wt: 480.27 g/mol
InChI Key: ORLOTIHZHJHCBN-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide is a complex organic compound characterized by the presence of multiple nitro and trifluoroacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a trifluoromethyl-substituted aromatic compound, followed by acylation and subsequent functional group transformations. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide involves its interaction with molecular targets and pathways within biological systems. The nitro and trifluoroacetyl groups can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)benzoic acid
  • 4-Nitro-2-(trifluoromethyl)aniline
  • 2-Nitro-4-(trifluoromethyl)phenol

Uniqueness

2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide is unique due to its combination of multiple nitro and trifluoroacetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N4O6/c18-16(19,20)14(28)24-10-3-1-8(12(6-10)26(30)31)5-9-2-4-11(7-13(9)27(32)33)25-15(29)17(21,22)23/h1-4,6-7H,5H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLOTIHZHJHCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)[N+](=O)[O-])CC2=C(C=C(C=C2)NC(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide
Reactant of Route 2
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2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide
Reactant of Route 3
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2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide
Reactant of Route 5
2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoro-N-[3-nitro-4-[[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phenyl]acetamide

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